Ethyl 2-(hydroxymethyl)acrylate

Description

The exact mass of the compound Ethyl 2-(hydroxymethyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(hydroxymethyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(hydroxymethyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

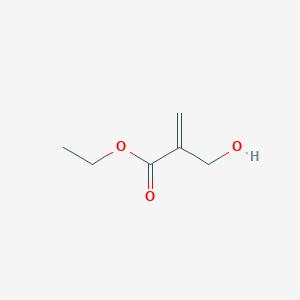

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGAXBISYRORDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30638-89-2 | |

| Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00143108 | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10029-04-6 | |

| Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(hydroxymethyl)acrylate (EHMA) is a functional acrylic monomer that possesses both a reactive double bond and a primary hydroxyl group. This bifunctionality makes it a valuable building block in polymer chemistry and a versatile intermediate in organic synthesis. Its ability to undergo polymerization and be chemically modified at the hydroxyl group allows for the creation of polymers with tailored properties, such as hydrophilicity, cross-linking capabilities, and sites for further functionalization. These characteristics are of significant interest in the development of advanced materials, including hydrogels, coatings, adhesives, and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and applications relevant to research and drug development.

Chemical Identity and Properties

Ethyl 2-(hydroxymethyl)acrylate is identified by the CAS Number 10029-04-6 .[1][2][3][4][5][6] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 10029-04-6[1][2][3][6] |

| Molecular Formula | C₆H₁₀O₃[1][2][3] |

| Molecular Weight | 130.14 g/mol [1][3][6] |

| InChI Key | SYGAXBISYRORDR-UHFFFAOYSA-N[1][3][5][6] |

| SMILES String | CCOC(=O)C(=C)CO[1][3][5][6] |

| Synonyms | Ethyl α-(hydroxymethyl)acrylate, 2-(Hydroxymethyl)acrylic acid ethyl ester[3][4][5] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow liquid/oil[3][4][7][8] |

| Density | 1.068 g/mL at 25 °C[1][6][7] |

| Boiling Point | 80 °C at 2 mmHg[3][5] (198.6 °C at 760 mmHg[7]) |

| Flash Point | 101.1 °C (214.0 °F)[1][3][6][7] |

| Refractive Index (n20/D) | 1.450[1][3][5][6][7] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[3][5] |

| Storage Temperature | 2-8°C[1][3][5][6][7] |

| Vapor Pressure | 1.76 mmHg at 25 °C[7] |

Safety and Handling

Ethyl 2-(hydroxymethyl)acrylate is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Pictograms | GHS05 (Corrosion), GHS06 (Toxic)[5] |

| Signal Word | Danger[1][2][5][6][7] |

| Hazard Statements | H302: Harmful if swallowed[1][2][4][7]. H311: Toxic in contact with skin[1][2][4][7]. H315: Causes skin irritation[1][2][7]. H318: Causes serious eye damage[1][2][4][7]. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7] |

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Store the compound in a cool, dry place away from incompatible materials, under an air atmosphere, as the presence of oxygen is required for the stabilizer to function effectively.[10]

Experimental Protocols

A common method for synthesizing α-(hydroxymethyl)acrylates is the Morita-Baylis-Hillman reaction, which involves the reaction of an acrylate (B77674) with an aldehyde in the presence of a catalyst. A representative procedure is described below.

Experimental Protocol: Synthesis via Formaldehyde Addition

-

Materials: Ethyl acrylate, paraformaldehyde, 1,4-diazabicyclo[2.2.2]octane (DABCO), tetrahydrofuran (B95107) (THF), phosphoric acid, sodium carbonate solution.[11]

-

Step 1: Preparation of Formalin Solution: In a reaction flask, mix paraformaldehyde, water, and a catalytic amount of phosphoric acid. Heat the mixture to approximately 95 °C and stir for 4 hours until the paraformaldehyde depolymerizes into a clear formalin solution. Cool to room temperature.[11]

-

Step 2: Reaction Setup: In a separate, larger reaction flask equipped with a stirrer, add ethyl acrylate, THF, and the catalyst DABCO. Stir at room temperature until all components are fully dissolved.[11]

-

Step 3: Addition and Reaction: While stirring, add the prepared formalin solution dropwise to the acrylate/DABCO mixture. During the addition, maintain the reaction temperature and add a basic solution (e.g., 30% sodium carbonate) to adjust the system's pH to alkaline, which facilitates the reaction.[11]

-

Step 4: Work-up and Purification: After the reaction is complete (monitored by TLC or GC), quench the reaction. Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic phase over an anhydrous salt like magnesium sulfate.

-

Step 5: Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure ethyl 2-(hydroxymethyl)acrylate.[9][11]

Caption: Workflow for the synthesis of Ethyl 2-(hydroxymethyl)acrylate.

EHMA can be polymerized using standard free-radical polymerization techniques to produce poly(ethyl 2-(hydroxymethyl)acrylate) [P(EHMA)]. The pendant hydroxyl groups make the resulting polymer hydrophilic and available for further modification.

Experimental Protocol: Free-Radical Solution Polymerization

-

Materials: Ethyl 2-(hydroxymethyl)acrylate (monomer), azobisisobutyronitrile (AIBN, initiator), and a suitable solvent (e.g., cyclohexanone, 1,4-dioxane, or DMF).

-

Step 1: Preparation: In a polymerization vessel (e.g., a Schlenk flask), dissolve the EHMA monomer and the AIBN initiator in the chosen solvent to the desired concentration. A typical monomer-to-initiator molar ratio can range from 100:1 to 1000:1, depending on the target molecular weight.

-

Step 2: Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the solution to several freeze-pump-thaw cycles or sparge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[12]

-

Step 3: Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 60-90 °C for AIBN).[12] Allow the reaction to proceed for a set time (e.g., 4-24 hours), with stirring.

-

Step 4: Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath and exposing the solution to air.

-

Step 5: Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol, diethyl ether, or hexane).

-

Step 6: Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Caption: General workflow for free-radical solution polymerization of EHMA.

Applications in Drug Development

The unique properties of polymers derived from hydroxyl-functionalized acrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), make them highly suitable for biomedical and drug delivery applications. P(EHMA) is expected to share these beneficial characteristics.

-

Hydrogels: The hydrophilicity imparted by the hydroxyl groups allows P(EHMA) to absorb significant amounts of water, forming hydrogels. These hydrogels are often biocompatible and can be used to encapsulate therapeutic agents.[13]

-

Drug Conjugation: The primary hydroxyl group serves as a convenient handle for covalently attaching drug molecules, enabling the creation of polymer-drug conjugates for targeted or controlled release.

-

Functional Coatings: P(EHMA) can be used to create hydrophilic and biocompatible coatings for medical devices, reducing protein fouling and improving their interface with biological systems.

-

Controlled Release Systems: By copolymerizing EHMA with other monomers (e.g., pH-responsive or temperature-responsive monomers), smart polymers can be designed.[14] These polymers can release an encapsulated drug in response to specific environmental stimuli found in the body, such as a change in pH in the gastrointestinal tract.[15]

References

- 1. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 10029-04-6 CAS MSDS (Ethyl 2-(hydroxymethyl)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ethyl 2-(Hydroxymethyl)acrylate | 10029-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Ethyl 2-(hydroxymethyl)acrylate | 10029-04-6 [chemicalbook.com]

- 6. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]

- 7. Ethyl 2-(hydroxymethyl)acrylate, CAS No. 10029-04-6 - iChemical [ichemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. atamankimya.com [atamankimya.com]

- 11. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

This technical guide provides a comprehensive overview of Ethyl 2-(hydroxymethyl)acrylate, a versatile monomer with significant applications in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and its role in various scientific applications.

Core Properties and Data

Ethyl 2-(hydroxymethyl)acrylate, with a molecular weight of 130.14 g/mol , is a functionalized acrylate (B77674) ester.[1][2][3][4][5][6][7] Its chemical formula is C₆H₁₀O₃.[1][2][3][4][6][7] The presence of both a reactive double bond and a primary hydroxyl group makes it a valuable building block in organic synthesis and material science.

Physicochemical Data

A summary of the key quantitative data for Ethyl 2-(hydroxymethyl)acrylate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 130.14 g/mol | [1][2][4][6][7] |

| Chemical Formula | C₆H₁₀O₃ | [1][2][3][4][6][7] |

| CAS Number | 10029-04-6 | [1][2][3][4] |

| Appearance | Colorless oil/liquid | [4][7][8] |

| Density | 1.068 g/mL at 25 °C | [1][4][7] |

| Boiling Point | 80 °C at 2 mmHg; 198.6 °C at 760 mmHg | [4][8][9] |

| Refractive Index | n20/D 1.450 | [1][4][7][8] |

| Flash Point | 101.1 °C (214.0 °F) | [1][4][7] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol, water, tetrahydrofuran, alcohol, chloroform, ether, and acetone. | [8][9] |

| Storage Temperature | 2-8°C | [1][4][7][8][10] |

Synthesis of Ethyl 2-(hydroxymethyl)acrylate

A common and effective method for the synthesis of Ethyl 2-(hydroxymethyl)acrylate involves the reaction of triethyl phosphonoacetate with an aqueous solution of formaldehyde (B43269). The following is a detailed experimental protocol adapted from established literature.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Materials:

-

Paraformaldehyde

-

1 N Phosphoric acid

-

Triethyl phosphonoacetate

-

Potassium carbonate

-

Diethyl ether

-

Brine (saturated sodium chloride solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation of Formaldehyde Solution: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) is heated at 90°C for 1.5 hours to obtain a clear aqueous formaldehyde solution. The solution is then cooled to room temperature.

-

Reaction Setup: Triethyl phosphonoacetate (89.6 g, 0.4 mol) is added to the flask, and the solution is stirred vigorously (1000 rpm) at room temperature.

-

Addition of Base: A solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL) is added to the reaction mixture. The initial addition should be slow (10 mL over 10 minutes), followed by a more rapid addition over 40 minutes. The temperature of the reaction mixture will rise to 35–40°C and should be maintained within this range, using a water bath if necessary.

-

Reaction Completion and Work-up: Stirring is continued for 5 minutes at 40°C after the addition is complete. The mixture is then rapidly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added to the cooled mixture.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with 100-mL portions of diethyl ether.

-

Washing and Drying: The combined organic layers are washed twice with 100-mL portions of brine and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The remaining oil is purified by distillation at 65–70°C (1 mm) to yield Ethyl 2-(hydroxymethyl)acrylate.

Applications in Research and Drug Development

Ethyl 2-(hydroxymethyl)acrylate serves as a crucial intermediate in the synthesis of a variety of compounds, including aza inhibitors and potential antitumor agents.[2][6] Its dual functionality allows for its incorporation into polymers for biomedical applications, such as in the preparation of hydrogels for drug delivery systems. The hydroxyl group can be further modified to attach bioactive molecules, while the acrylate moiety allows for polymerization to form scaffolds and matrices.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2-(hydroxymethyl)acrylate as described in the experimental protocol.

Caption: Synthesis workflow for Ethyl 2-(hydroxymethyl)acrylate.

References

- 1. Ethyl 2-(Hydroxymethyl)acrylate | LGC Standards [lgcstandards.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Scaffolds Reinforced with Nano TiO2 as a Promising Curcumin Release Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(hydroxymethyl)acrylate

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-(hydroxymethyl)acrylate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic pathway.

Core Physical and Chemical Properties

Ethyl 2-(hydroxymethyl)acrylate is a functional monomer with the chemical formula C₆H₁₀O₃.[1] It is primarily used as an intermediate in the synthesis of various organic compounds, including aza inhibitors and potential antitumor agents.[2][3] It typically appears as a colorless to light yellow, clear liquid or oil.

Quantitative Data Summary

The physical properties of Ethyl 2-(hydroxymethyl)acrylate are summarized in the table below for easy reference and comparison.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 130.14 g/mol | [1] | |

| Density | 1.068 g/mL | at 25 °C | [1][4] |

| Boiling Point | 80 °C | at 2 mmHg | [5] |

| Melting Point | -30 °C | (lit.) | [5] |

| Refractive Index | n20/D 1.450 | [1][4] | |

| Flash Point | 101.1 °C | [1] | |

| Solubility | Soluble | In water, Tetrahydrofuran (THF), alcohol, chloroform, ether, and acetone. | |

| Storage Temperature | 2-8°C | [1][4] | |

| CAS Number | 10029-04-6 | [1] |

Experimental Protocols

A well-established method for the synthesis of Ethyl 2-(hydroxymethyl)acrylate is through the reaction of triethyl phosphonoacetate with a formaldehyde (B43269) solution, followed by treatment with potassium carbonate. The following protocol is adapted from a procedure published in Organic Syntheses.

Synthesis of Ethyl α-(hydroxymethyl)acrylate [6]

-

Apparatus: A 1000-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, a 250-mL equalizing funnel, a condenser, and a thermometer.

-

Procedure:

-

An aqueous solution of formaldehyde is prepared by heating paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) at 90°C for 1.5 hours until a clear solution is obtained. The solution is then cooled to room temperature.

-

Triethyl phosphonoacetate (89.6 g, 0.4 mol) is added to the flask, and the solution is stirred at room temperature at 1000 rpm.

-

A solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL) is added at room temperature. The addition is initially slow (10 mL in 10 minutes) and then more rapid (over 40 minutes). The temperature of the reaction mixture should be maintained between 35–40°C, using a water bath if necessary.

-

Stirring is continued for 5 minutes at 40°C after the addition is complete.

-

The mixture is then rapidly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added.

-

After decantation, the aqueous layer is extracted with three 100-mL portions of ether.

-

The combined organic layers are washed with two 100-mL portions of brine and dried over magnesium sulfate.

-

The solvents are evaporated under reduced pressure.

-

The remaining oil is distilled at 65–70°C (1 mm) to yield Ethyl 2-(hydroxymethyl)acrylate.

-

Mandatory Visualizations

The following diagram illustrates the synthetic pathway for Ethyl 2-(hydroxymethyl)acrylate as described in the experimental protocol.

References

- 1. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]

- 2. Ethyl 2-(hydroxymethyl)acrylate | 10029-04-6 [chemicalbook.com]

- 3. Ethyl 2-(Hydroxymethyl)acrylate | LGC Standards [lgcstandards.com]

- 4. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 2-(hydroxymethyl)acrylate (EHMA), with a specific focus on its boiling point and relevance in scientific research and drug development.

Physicochemical Properties of Ethyl 2-(hydroxymethyl)acrylate

Ethyl 2-(hydroxymethyl)acrylate is a functionalized acrylate (B77674) monomer. Its bifunctionality, stemming from the presence of both an acrylate group and a primary alcohol, makes it a valuable intermediate in organic synthesis. A precise understanding of its physical properties is crucial for its application in controlled chemical reactions and polymerization processes.

Data Presentation: Key Physical and Chemical Data

The quantitative properties of Ethyl 2-(hydroxymethyl)acrylate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Boiling Point | 80 °C at 2 mmHg | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| CAS Number | 10029-04-6 | [1][3] |

| Density | 1.068 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.450 | [1][4] |

| Flash Point | 101.1 °C (214.0 °F) | [1][4] |

| Form | Liquid / Oil | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

| pKa | 13.69 ± 0.10 (Predicted) | [1] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For compounds like Ethyl 2-(hydroxymethyl)acrylate, which may be sensitive to high temperatures, determining the boiling point under reduced pressure (vacuum distillation) is a standard and necessary procedure to prevent polymerization or degradation. The reported boiling point is 80 °C at a pressure of 2 mmHg[1].

Detailed Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point with a small sample volume.

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer (-10 to 200 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Laboratory stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube to about one-third of its volume with Ethyl 2-(hydroxymethyl)acrylate.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the assembly into the Thiele tube containing heating oil, making sure the rubber band is well above the oil level to prevent it from dissolving[5].

-

Observation: Gently heat the side arm of the Thiele tube with a burner. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Reaching Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample's vapor has displaced all the air and the liquid is boiling.

-

Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample at the current atmospheric pressure[5].

-

Pressure Correction: For comparison with literature values, the observed boiling point must be corrected to the pressure at which the reference value was taken (e.g., 2 mmHg). This requires the use of a vacuum distillation setup and a manometer.

Logical Workflow for Boiling Point Determination

The process of accurately determining and verifying the boiling point of a chemical substance follows a logical sequence.

Relevance in Research and Drug Development

Ethyl 2-(hydroxymethyl)acrylate serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.

Role as a Chemical Intermediate

The dual functionality of EHMA allows it to participate in various chemical reactions. The acrylate group is susceptible to Michael additions and polymerization, while the hydroxyl group can undergo esterification, etherification, or be converted into a leaving group. This versatility makes it an important intermediate for synthesizing a range of compounds, including aza inhibitors and potential antitumor agents[2][3][6].

Application in Polymer Synthesis for Drug Delivery

While EHMA itself is an intermediate, related hydroxy-functionalized acrylates, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), are extensively used to create hydrogels for controlled drug release applications[7][8]. These polymers are biocompatible and can be designed to swell and release encapsulated drugs in response to specific physiological conditions (e.g., pH)[8]. The principles of polymerizing functional acrylates are directly applicable to EHMA, suggesting its potential use in developing novel biomaterials. Copolymers based on acrylates and methacrylates are widely used in pharmaceutical formulations, for instance, in tablet coatings for controlled or targeted drug release[9].

Synthetic Pathway Overview

A common method for synthesizing α-(hydroxymethyl)acrylates involves the reaction of an acrylate ester with formaldehyde, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO)[10]. This reaction, known as the Morita-Baylis-Hillman reaction, is an effective way to introduce the hydroxymethyl group.

References

- 1. 10029-04-6 CAS MSDS (Ethyl 2-(hydroxymethyl)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 2-(hydroxymethyl)acrylate | 10029-04-6 [chemicalbook.com]

- 4. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl 2-(Hydroxymethyl)acrylate | LGC Standards [lgcstandards.com]

- 7. 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Scaffolds Reinforced with Nano TiO2 as a Promising Curcumin Release Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(hydroxymethyl)acrylate, a versatile bifunctional monomer with significant applications in polymer chemistry and as a key intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications.

Physicochemical Properties

Ethyl 2-(hydroxymethyl)acrylate is a liquid at room temperature with a density of 1.068 g/mL at 25 °C. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | |

| Density | 1.068 g/mL at 25 °C | |

| Boiling Point | 80 °C at 2 mmHg | N/A |

| Refractive Index | n20/D 1.450 | |

| Storage Temperature | 2-8°C | |

| CAS Number | 10029-04-6 | [1] |

Synthesis Protocol: The Baylis-Hillman Reaction

The primary method for synthesizing Ethyl 2-(hydroxymethyl)acrylate is the Baylis-Hillman reaction. This reaction involves the coupling of an aldehyde (in this case, formaldehyde) with an activated alkene (ethyl acrylate) in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO)[2][3][4][5].

-

Preparation of Formaldehyde (B43269) Solution: A solution of formaldehyde is prepared, often from paraformaldehyde, in a suitable solvent.

-

Reaction Setup: Ethyl acrylate (B77674) and the amine catalyst (e.g., DABCO) are dissolved in an appropriate solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Addition of Formaldehyde: The formaldehyde solution is added dropwise to the stirred solution of ethyl acrylate and catalyst at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the reaction mixture is worked up to remove the catalyst and unreacted starting materials. This typically involves washing with acidic and basic solutions, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 2-(hydroxymethyl)acrylate.

A patent for a similar synthesis of 2-hydroxymethyl acrylate compounds describes a process where an aqueous solution of formaldehyde is added to a solution of the acrylate and DABCO in THF, with the pH adjusted to be alkaline[6].

The mechanism of the Baylis-Hillman reaction is a three-step process[4][5]:

-

Michael Addition: The nucleophilic catalyst (DABCO) adds to the activated alkene (ethyl acrylate) to form a zwitterionic enolate intermediate.

-

Aldol Addition: The enolate then attacks the carbonyl carbon of the aldehyde (formaldehyde) in an aldol-type reaction.

-

Catalyst Elimination: The resulting intermediate undergoes an elimination step to regenerate the catalyst and form the final product, Ethyl 2-(hydroxymethyl)acrylate.

Spectroscopic Characterization

While specific spectra for Ethyl 2-(hydroxymethyl)acrylate were not found in the provided search results, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the vinylic protons (two singlets or closely spaced doublets), the methylene (B1212753) protons of the hydroxymethyl group (a singlet or a triplet if coupled to the hydroxyl proton), and the hydroxyl proton (a broad singlet).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹), the C=O stretch of the ester (a strong peak around 1720 cm⁻¹), the C=C stretch of the alkene (around 1630 cm⁻¹), and C-O stretches in the fingerprint region. An IR spectrum for the similar monomer 2-hydroxyethyl acrylate (2-HEA) shows a characteristic carbonyl peak at 1712 cm⁻¹, a C=C peak at 1638 cm⁻¹, and an O-H stretching peak at 3415 cm⁻¹[7].

Applications in Drug Development and Research

Ethyl 2-(hydroxymethyl)acrylate serves as a valuable building block in organic synthesis due to its two reactive functional groups: the acrylate moiety, which can undergo polymerization and Michael additions, and the hydroxyl group, which can be involved in esterification, etherification, and other nucleophilic reactions.

Its application as an intermediate in the synthesis of potential anticancer agents has been noted[8][9][10]. Acrylate derivatives have been investigated as tubulin polymerization inhibitors, which are a key target for cancer chemotherapy[8]. The ability to introduce both a polymerizable group and a site for further functionalization makes this molecule attractive for the development of drug delivery systems, bioactive polymers, and hydrogels.

Safety Information

Ethyl 2-(hydroxymethyl)acrylate is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes skin irritation (H315), and Causes serious eye damage (H318)[1][11].

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection (P280). Wash skin thoroughly after handling (P264). If swallowed, call a poison center or doctor (P301 + P312). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338)[1][11].

-

Storage: Store locked up in a well-ventilated place at 2-8°C[1].

References

- 1. guidechem.com [guidechem.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Baylis-Hillman Reaction [organic-chemistry.org]

- 4. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 6. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 10. A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer | Semantic Scholar [semanticscholar.org]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-(hydroxymethyl)acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2-(hydroxymethyl)acrylate (EHMA), a functional monomer of significant interest in polymer chemistry and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on reported qualitative solubility, provides a detailed experimental protocol for determining solubility, and presents relevant physicochemical properties to aid researchers in their applications.

Physicochemical Properties of Ethyl 2-(hydroxymethyl)acrylate

Understanding the fundamental physical and chemical properties of EHMA is crucial for its handling, application, and the interpretation of its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 10029-04-6 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless oil/liquid | [2] |

| Density | 1.068 g/mL at 25 °C | [1] |

| Boiling Point | 80 °C at 2 mmHg | [3] |

| Flash Point | 101 °C | [2] |

| Refractive Index | n20/D 1.450 | [1] |

| Storage Temperature | 2-8°C | [2] |

Solubility of Ethyl 2-(hydroxymethyl)acrylate

Ethyl 2-(hydroxymethyl)acrylate's structure, featuring both a hydrophilic hydroxyl group and a more hydrophobic ethyl ester group, results in a broad range of solubilities across various solvents.

Currently, specific quantitative solubility data for EHMA in many organic solvents is not widely available in published literature. However, its solubility in water has been reported.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 164.3 g/L (1.643e+05 mg/L) | [2] |

EHMA is reported to be soluble or miscible in a variety of common organic solvents. This qualitative information is summarized below.

| Solvent | Solubility | Reference |

| Methanol | Soluble | [4] |

| Ethanol (Alcohol) | Soluble | [5] |

| Acetone | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [4] |

| Ether | Soluble | [5] |

| Ethyl Acetate | Soluble | [4] |

| Tetrahydrofuran (THF) | Soluble | [5] |

The solubility of structurally similar compounds, such as 2-Hydroxyethyl acrylate (B77674) (HEA) and Methyl 2-(hydroxymethyl)acrylate (MHA), can provide further insight into the expected behavior of EHMA.

-

2-Hydroxyethyl acrylate (HEA): Miscible with water and soluble in general organic solvents[6][7][8].

-

Methyl 2-(hydroxymethyl)acrylate (MHA): Soluble in organic solvents like ethanol, acetone, and dichloromethane[9].

The presence of the hydroxyl group in these molecules generally imparts good solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol, based on the isothermal saturation method, is recommended.

Objective: To determine the equilibrium solubility of Ethyl 2-(hydroxymethyl)acrylate in a given organic solvent at a specified temperature.

Materials:

-

Ethyl 2-(hydroxymethyl)acrylate (EHMA)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of EHMA to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved EHMA is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid material is disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Record the weight of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade EHMA).

-

Once the solvent is fully evaporated, weigh the vial containing the dried EHMA residue.

-

The mass of the dissolved EHMA can be calculated by subtracting the initial vial weight.

-

Solubility can be expressed in g/L or other relevant units.

-

-

Chromatographic Method (GC/HPLC):

-

Prepare a series of standard solutions of EHMA in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions with the appropriate chromatographic method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of EHMA from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent used and the temperature at which the determination was performed.

-

Visualizations

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Relationship between EHMA's functional groups and its solubility.

References

- 1. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]

- 2. Ethyl 2-(hydroxymethyl)acrylate, CAS No. 10029-04-6 - iChemical [ichemical.com]

- 3. guidechem.com [guidechem.com]

- 4. Ethyl 2-(hydroxymethyl)acrylate | 10029-04-6 [chemicalbook.com]

- 5. Ethyl 2-(Hydroxymethyl)acrylate | 10029-04-6 | TCI Deutschland GmbH [tcichemicals.com]

- 6. 2-Hydroxyethyl acrylate | 818-61-1 [chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

- 8. deroychem.com [deroychem.com]

- 9. Buy Methyl 2-(hydroxymethyl)acrylate | 15484-46-5 [smolecule.com]

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(hydroxymethyl)acrylate. The document details the expected chemical shifts, coupling constants, and multiplicities for each proton in the molecule. It also includes a detailed experimental protocol for acquiring a high-quality spectrum and presents visualizations of the molecular structure, spin-spin coupling interactions, and the analytical workflow.

Predicted 1H NMR Data for Ethyl 2-(hydroxymethyl)acrylate

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of ethyl 2-(hydroxymethyl)acrylate. These predictions are based on the analysis of similar acrylate (B77674) molecules and established principles of NMR spectroscopy. The exact chemical shifts may vary slightly depending on the solvent and concentration used.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H_a | ~1.30 | Triplet | 3H | ~7.1 | -O-CH2-CH3 |

| H_b | ~4.25 | Quartet | 2H | ~7.1 | -O-CH2 -CH3 |

| H_c | ~4.35 | Singlet | 2H | - | -CH2 -OH |

| H_d | ~5.90 | Singlet (or very fine doublet) | 1H | - | C=CH (geminal to CH2OH) |

| H_e | ~6.25 | Singlet (or very fine doublet) | 1H | - | C=CH (trans to CO) |

| H_f | ~2.5-3.5 | Broad Singlet | 1H | - | -CH2-OH |

Structural and Spin-Spin Coupling Visualization

The following diagrams illustrate the molecular structure of ethyl 2-(hydroxymethyl)acrylate with proton labeling and the expected spin-spin coupling patterns.

Caption: Molecular structure of ethyl 2-(hydroxymethyl)acrylate with proton labeling.

Caption: Spin-spin coupling interactions in ethyl 2-(hydroxymethyl)acrylate.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of ethyl 2-(hydroxymethyl)acrylate.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of ethyl 2-(hydroxymethyl)acrylate directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for acrylate monomers.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening.

-

Capping: Securely cap the NMR tube.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm (from -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak and any observed splitting patterns to determine coupling constants.

Workflow for 1H NMR Spectrum Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of a 1H NMR spectrum.

Guide Technique Approfondi sur les Déplacements Chimiques en RMN du 13C de l'Acrylate de 2-(hydroxyméthyle)éthyle

Public : Chercheurs, scientifiques et professionnels du développement de médicaments.

Ce guide technique fournit une analyse approfondie des déplacements chimiques en résonance magnétique nucléaire (RMN) du carbone 13 (13C) pour l'acrylate de 2-(hydroxyméthyle)éthyle. Il comprend des données spectrales comparatives, des protocoles expérimentaux détaillés et des visualisations pour faciliter la compréhension des relations structure-spectre.

Introduction à la Spectroscopie RMN du 13C des Acrylates

La spectroscopie RMN du 13C est un outil analytique puissant pour l'élucidation structurale des molécules organiques, y compris les monomères d'acrylate qui sont des éléments de base essentiels dans la science des polymères et le développement pharmaceutique.[1] La position d'un signal en RMN du 13C, appelée déplacement chimique (δ), est très sensible à l'environnement électronique de chaque atome de carbone, fournissant ainsi des informations précieuses sur la connectivité atomique et les groupements fonctionnels présents.[2]

Pour l'acrylate de 2-(hydroxyméthyle)éthyle, le spectre RMN du 13C révèle des signaux distincts pour chacun des six atomes de carbone uniques dans la molécule. La compréhension de ces déplacements chimiques est cruciale pour la confirmation de l'identité et de la pureté du composé.

Déplacements Chimiques en RMN du 13C de l'Acrylate de 2-(hydroxyméthyle)éthyle et de Composés Apparentés

Bien que les données expérimentales spécifiques pour l'acrylate de 2-(hydroxyméthyle)éthyle ne soient pas largement disponibles dans la littérature publique, les déplacements chimiques peuvent être estimés avec une bonne précision en se basant sur les données de composés structurellement similaires, tels que l'acrylate d'éthyle, et en considérant les effets de substitution connus.

Structure de l'Acrylate de 2-(hydroxyméthyle)éthyle :

Tableau 1 : Déplacements Chimiques en RMN du 13C Estimés pour l'Acrylate de 2-(hydroxyméthyle)éthyle et Données Expérimentales pour des Composés Apparentés.

| Atome de Carbone | Acrylate de 2-(hydroxyméthyle)éthyle (Déplacements Estimés en ppm) | Acrylate d'éthyle (Déplacements Expérimentaux en ppm)[3] | Acrylate de 2-hydroxyéthyle (Déplacements Expérimentaux en ppm) |

| C=O (Carbonyle) | ~166 | 165.8 | Données non disponibles |

| C= (Carbone quaternaire) | ~138-142 | 128.6 | Données non disponibles |

| =CH2 (Méthylène vinylique) | ~128-132 | 130.1 | Données non disponibles |

| -O-CH2- | ~61 | 60.2 | Données non disponibles |

| -CH3 | ~14 | 13.8 | Données non disponibles |

| -CH2-OH (Hydroxyméthyle) | ~60-65 | N/A | Données non disponibles |

Note : Les déplacements pour l'acrylate de 2-(hydroxyméthyle)éthyle sont des estimations basées sur les données de l'acrylate d'éthyle et les effets de substitution typiques. La présence du groupe hydroxyméthyle devrait avoir un effet de déblindage sur le carbone alpha vinylique et introduire un nouveau signal dans la région des carbones oxygénés.

Pour une prédiction plus précise, des méthodes de calcul basées sur la Théorie de la Fonctionnelle de la Densité (DFT) peuvent être employées. Des études ont montré que ces méthodes peuvent prédire les déplacements chimiques en RMN du 13C avec une erreur moyenne absolue inférieure à 2 ppm.[4][5]

Protocole Expérimental Détaillé pour l'Acquisition de Spectres RMN du 13C

La procédure suivante décrit une méthodologie générale pour l'acquisition de spectres RMN du 13C de haute qualité pour des monomères d'acrylate.

3.1 Préparation de l'Échantillon

-

Solvant : Dissoudre environ 10-50 mg de l'échantillon d'acrylate dans environ 0,6-0,7 mL de solvant deutéré (par exemple, chloroforme-d, CDCl3). Le CDCl3 est un choix courant car il est un bon solvant pour de nombreux composés organiques et son signal résiduel peut être utilisé pour le calage du champ magnétique.

-

Référence Interne : Le tétraméthylsilane (TMS) est généralement ajouté comme étalon de référence interne (0 ppm). Alternativement, le signal du solvant résiduel peut être utilisé comme référence secondaire (δ = 77,16 ppm pour le CDCl3).[4]

-

Filtration : Si l'échantillon contient des particules en suspension, filtrer la solution à travers un petit bouchon de laine de verre dans le tube RMN pour éviter un élargissement des raies.

3.2 Paramètres du Spectromètre

Les spectres doivent être enregistrés sur un spectromètre RMN moderne (par exemple, Bruker, Jeol, Varian) fonctionnant à une fréquence de résonance pour le 13C d'au moins 75 MHz.[4]

-

Type d'Expérience : Une expérience standard de RMN du 13C avec découplage des protons à large bande est généralement réalisée pour obtenir un spectre simple où chaque carbone unique apparaît comme un singulet.

-

Impulsion d'Acquisition : Utiliser un angle d'impulsion de 30-45 degrés pour permettre des temps de relaxation plus courts et donc une acquisition plus rapide.

-

Temps d'Acquisition (AT) : Typiquement 1-2 secondes.

-

Délai de Relaxation (D1) : Un délai de 2 secondes est souvent suffisant pour la plupart des carbones dans les petites molécules. Pour une analyse quantitative, des délais de relaxation plus longs (5 fois le temps de relaxation spin-réseau T1 le plus long) ou l'ajout d'un agent de relaxation paramagnétique (par exemple, Cr(acac)3) peuvent être nécessaires.[6]

-

Nombre de Scans (NS) : Le nombre de scans dépendra de la concentration de l'échantillon. Pour un échantillon de 10-50 mg, 64 à 1024 scans sont généralement suffisants.

-

Température : Les expériences sont généralement menées à température ambiante (par exemple, 298 K).[5]

3.3 Traitement des Données

-

Transformation de Fourier : Appliquer une transformation de Fourier aux données brutes (FID) pour obtenir le spectre de fréquences.

-

Correction de Phase : Corriger manuellement la phase du spectre pour obtenir des pics lorentziens purs en absorption.

-

Correction de la Ligne de Base : Appliquer une correction de la ligne de base pour assurer une ligne de base plate.

-

Calibration : Calibrer le spectre en utilisant le signal du TMS à 0 ppm ou le signal du solvant.

-

Intégration : L'intégration des signaux en RMN du 13C avec découplage des protons n'est généralement pas quantitative en raison des temps de relaxation variables et de l'effet Overhauser nucléaire (NOE). Des techniques spécifiques sont requises pour la RMN quantitative du 13C.[6]

Visualisations des Relations Logiques

Le diagramme suivant, généré à l'aide du langage DOT de Graphviz, illustre le flux de travail pour l'analyse par RMN du 13C de l'acrylate de 2-(hydroxyméthyle)éthyle, de la structure moléculaire à l'interprétation du spectre.

Légende : Flux de travail pour l'analyse par RMN du 13C et l'attribution des signaux.

Le diagramme ci-dessus montre comment la structure moléculaire unique de l'acrylate de 2-(hydroxyméthyle)éthyle donne lieu à un spectre RMN 13C avec six signaux distincts après une procédure expérimentale et un traitement des données appropriés. L'étape finale est l'attribution de chaque signal à un atome de carbone spécifique dans la molécule en fonction de son déplacement chimique attendu.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hnl17_sln.html [ursula.chem.yale.edu]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the FT-IR Spectroscopy of Ethyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy data for ethyl 2-(hydroxymethyl)acrylate. Due to the limited availability of a direct experimental spectrum in public databases, this guide presents a comprehensive analysis of the expected FT-IR absorption bands based on the molecule's functional groups and data from analogous compounds, such as 2-hydroxyethyl acrylate (B77674) (HEA). This information is crucial for the identification, characterization, and quality control of ethyl 2-(hydroxymethyl)acrylate in research and development settings.

Molecular Structure and Functional Groups

Ethyl 2-(hydroxymethyl)acrylate (C₆H₁₀O₃, CAS No: 10029-04-6) is a monomer possessing three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: a hydroxyl group (-OH), an α,β-unsaturated ester group (C=C-C=O), and an ethyl group (-CH₂CH₃). The interplay of these groups, including potential hydrogen bonding, influences the precise position and shape of the infrared absorption bands.

Predicted FT-IR Spectroscopy Data

The following table summarizes the predicted FT-IR absorption bands for ethyl 2-(hydroxymethyl)acrylate, with assignments based on established group frequencies and data from similar acrylate compounds.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400 | Strong, Broad | O-H (Alcohol) | Stretching |

| ~3080 | Medium | =C-H (Vinyl) | Stretching |

| 2980-2850 | Medium-Strong | C-H (Alkyl) | Stretching |

| ~1720 | Strong | C=O (Ester) | Stretching |

| ~1635 | Medium | C=C (Alkene) | Stretching |

| ~1450 | Medium | C-H (Alkyl) | Bending |

| ~1410 | Medium | -CH₂- | Bending (Scissoring) |

| ~1298 | Medium | O-H (Alcohol) | Bending |

| ~1200 | Strong | C-O (Ester) | Stretching |

| ~935 | Medium | =C-H (Vinyl) | Bending (Out-of-plane) |

Detailed Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of liquid ethyl 2-(hydroxymethyl)acrylate.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Thermo Scientific Nicolet iS50)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Sample of ethyl 2-(hydroxymethyl)acrylate (liquid)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

2. Sample Preparation:

-

Ensure the ethyl 2-(hydroxymethyl)acrylate sample is at room temperature and free of any visible impurities or bubbles.

-

As a neat liquid, no specific sample preparation is typically required for ATR-FTIR analysis.

3. Instrument Setup and Background Collection:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Select the appropriate spectral range, typically 4000 to 400 cm⁻¹.

-

Set the desired resolution, commonly 4 cm⁻¹.

-

Before introducing the sample, collect a background spectrum. This involves recording the spectrum of the empty, clean ATR crystal. This background will be automatically subtracted from the sample spectrum.

4. Data Acquisition:

-

Place a small drop of the liquid ethyl 2-(hydroxymethyl)acrylate sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

5. Data Processing and Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the characteristic absorption peaks.

-

Compare the obtained spectrum with the predicted data or a reference spectrum if available for verification.

6. Cleaning:

-

Thoroughly clean the ATR crystal after analysis using a soft, lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Logical Relationship of Functional Groups to FT-IR Spectrum

The following diagram illustrates the correlation between the functional groups present in ethyl 2-(hydroxymethyl)acrylate and their expected absorption regions in the FT-IR spectrum.

References

The Synthesis of Ethyl 2-(hydroxymethyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(hydroxymethyl)acrylate is a valuable bifunctional monomer and a key intermediate in the synthesis of a diverse range of chemical entities, including pharmaceuticals and polymers.[1][2][3] This technical guide provides an in-depth overview of a significant and well-documented method for its synthesis, complete with detailed experimental protocols and quantitative data. The information presented is intended to serve as a comprehensive resource for researchers in organic synthesis, materials science, and drug discovery.

Introduction

Ethyl 2-(hydroxymethyl)acrylate, with the chemical formula C6H10O3, is a versatile organic compound possessing both a reactive acrylate (B77674) moiety and a primary alcohol.[2] This dual functionality allows for a wide array of subsequent chemical modifications, making it a valuable building block in organic chemistry. Its applications range from the synthesis of complex polymers and hydrogels to its use as an intermediate in the preparation of biologically active molecules, including aza inhibitors.[2][3] This guide focuses on a well-established and reliable method for the preparation of Ethyl 2-(hydroxymethyl)acrylate.

Synthesis of Ethyl 2-(hydroxymethyl)acrylate

A widely recognized and detailed procedure for the synthesis of Ethyl 2-(hydroxymethyl)acrylate involves the reaction of triethyl phosphonoacetate with formaldehyde (B43269), generated in situ from paraformaldehyde. This method, documented in Organic Syntheses, provides a reliable route to the target compound in good yield.[4]

Reaction Scheme

The overall reaction is a Horner-Wadsworth-Emmons type reaction, where the stabilized phosphonate (B1237965) ylide derived from triethyl phosphonoacetate reacts with formaldehyde.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials and Equipment:

-

1000-mL four-necked, round-bottomed flask

-

Mechanical stirrer

-

250-mL pressure-equalizing addition funnel

-

Reflux condenser with a drying tube (silica gel)

-

Thermometer

-

Ice bath

-

Rotary evaporator

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Paraformaldehyde | 30.03 | 48 g | 1.6 |

| 1 N Phosphoric acid | 98.00 | 4 mL | - |

| Water | 18.02 | 110 mL | - |

| Triethyl phosphonoacetate | 224.16 | 89.6 g | 0.4 |

| Potassium carbonate | 138.21 | 60.7 g | 0.44 |

| Water (for K2CO3) | 18.02 | 60 mL | - |

| Diethyl ether | 74.12 | 200 mL + 3x100 mL | - |

| Brine | - | 150 mL + 2x100 mL | - |

| Magnesium sulfate | 120.37 | - | - |

Procedure:

-

Preparation of Formaldehyde Solution: In the 1000-mL flask, a mixture of paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) is heated at 90°C for 1.5 hours to generate a clear aqueous solution of formaldehyde. The solution is then cooled to room temperature.

-

Reaction Setup: Triethyl phosphonoacetate (89.6 g, 0.4 mol) is added to the flask, and the solution is stirred mechanically at 1000 rpm.

-

Addition of Base: A solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL) is added at room temperature. The first 10 mL is added slowly over 10 minutes, with the remainder added more rapidly over 40 minutes. The reaction temperature should be maintained between 35–40°C, using a water bath if necessary.

-

Reaction Quenching and Workup: Stirring is continued for 5 minutes at 40°C after the addition is complete. The mixture is then rapidly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added.

-

Extraction: The layers are separated, and the aqueous layer is extracted with three 100-mL portions of diethyl ether.

-

Washing and Drying: The combined organic layers are washed with two 100-mL portions of brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvents are removed under reduced pressure using a rotary evaporator. The remaining oil is purified by distillation.

Quantitative Data:

| Parameter | Value |

| Yield | 38.5–41.6 g (74–80%) |

| Boiling Point | 65–70°C at 1 mmHg |

| Refractive Index (n_D^20) | 1.4494 |

The purity of the resulting hydroxy ester is reported to be high as determined by GLC analysis.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Ethyl 2-(hydroxymethyl)acrylate.

Caption: Workflow for the synthesis of Ethyl 2-(hydroxymethyl)acrylate.

Signaling Pathways and Biological Activity

While Ethyl 2-(hydroxymethyl)acrylate is utilized as an intermediate in the synthesis of various compounds with potential biological activity, including antitumor agents, no specific signaling pathways directly modulated by Ethyl 2-(hydroxymethyl)acrylate itself have been prominently reported in the reviewed literature.[1] Its primary role in a drug development context appears to be that of a versatile scaffold for the construction of more complex, biologically active molecules. Further research may elucidate any intrinsic biological activities of this compound.

Conclusion

The synthesis of Ethyl 2-(hydroxymethyl)acrylate via the Horner-Wadsworth-Emmons reaction of triethyl phosphonoacetate and formaldehyde is a robust and well-documented procedure that provides high yields of the pure product.[4] This technical guide provides researchers with the essential information required to reproduce this synthesis. The versatility of Ethyl 2-(hydroxymethyl)acrylate as a chemical intermediate underscores its importance in the fields of polymer chemistry and medicinal chemistry. While direct biological activity is not extensively documented, its role as a precursor to bioactive compounds makes it a molecule of significant interest to the scientific community.

References

Thermogravimetric Analysis of Poly(Ethyl 2-(hydroxymethyl)acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of poly(ethyl 2-(hydroxymethyl)acrylate) (PEHMA). Due to the limited availability of specific TGA data for PEHMA in publicly accessible literature, this document presents a detailed methodology for its synthesis and thermal analysis. For comparative purposes, representative TGA data for the structurally similar polymers, poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(ethyl acrylate) (PEA), are provided. This guide is intended to equip researchers with the necessary protocols and foundational knowledge to investigate the thermal properties of PEHMA.

Introduction to Poly(Ethyl 2-(hydroxymethyl)acrylate) and its Thermal Properties

Poly(ethyl 2-(hydroxymethyl)acrylate) is a functional acrylate (B77674) polymer with potential applications in biomedical fields, owing to the presence of hydroxyl groups that can enhance hydrophilicity and provide sites for further chemical modification. Thermogravimetric analysis is a critical technique for characterizing the thermal stability of such polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides valuable insights into the polymer's decomposition pathway, thermal stability, and the presence of any residual solvents or volatile components.

Experimental Protocols

Synthesis of Poly(Ethyl 2-(hydroxymethyl)acrylate) via Free-Radical Polymerization

This protocol describes a general procedure for the synthesis of PEHMA. The specific conditions may require optimization depending on the desired molecular weight and polymer characteristics.

Materials:

-

Ethyl 2-(hydroxymethyl)acrylate (EHMA) monomer (CAS 10029-04-6)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene (B28343) (or another suitable solvent)

-

Methanol (for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for polymerization (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Monomer Purification: The EHMA monomer is typically purified by passing it through a column of basic alumina (B75360) to remove any inhibitors.

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the purified EHMA monomer and anhydrous toluene.

-

Initiator Addition: AIBN is added to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Inert Atmosphere: The reaction mixture is deoxygenated by bubbling with nitrogen gas for at least 30 minutes to prevent inhibition of the radical polymerization.

-

Polymerization: The flask is then placed in a preheated oil bath at a temperature typically between 60-80 °C to initiate the polymerization. The reaction is allowed to proceed for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere with continuous stirring.

-

Polymer Precipitation and Purification: After the reaction is complete, the viscous polymer solution is cooled to room temperature and then slowly poured into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

-

Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on standard procedures for the TGA of polymers, such as those outlined in ISO 11358.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

TGA sample pans (e.g., platinum or alumina).

-

Inert gas supply (e.g., high-purity nitrogen).

Procedure:

-

Sample Preparation: A small amount of the dried PEHMA polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.

-

Instrument Setup: The TGA instrument is calibrated according to the manufacturer's instructions. The desired experimental parameters are set, including:

-

Temperature Program: A heating rate of 10 °C/min is common, with a temperature range from ambient (e.g., 25 °C) to a final temperature where complete decomposition is expected (e.g., 600-800 °C).

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

-

Data Acquisition: The experiment is initiated, and the sample weight is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of weight loss occurs, identified from the peak of the DTG curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

-

Data Presentation: Comparative Analysis

Table 1: Representative TGA Data for Poly(2-hydroxyethyl methacrylate) (PHEMA) in an Inert Atmosphere

| Parameter | Temperature (°C) | Reference |

| Onset of Decomposition (T_onset) | ~250 - 300 | [General Literature] |

| Peak Decomposition Temperature (T_peak) | ~350 - 400 | [General Literature] |

| Residual Mass at 600 °C | < 5% | [General Literature] |

Table 2: Representative TGA Data for Poly(ethyl acrylate) (PEA) in an Inert Atmosphere

| Parameter | Temperature (°C) | Reference |

| Onset of Decomposition (T_onset) | ~300 - 350 | [General Literature] |

| Peak Decomposition Temperature (T_peak) | ~370 - 420 | [General Literature] |

| Residual Mass at 600 °C | < 2% | [General Literature] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

Caption: Workflow for Thermogravimetric Analysis of PEHMA.

Conclusion

This technical guide provides a framework for the synthesis and thermogravimetric analysis of poly(ethyl 2-(hydroxymethyl)acrylate). While specific quantitative TGA data for PEHMA remains to be published, the provided experimental protocols and comparative data for related polymers offer a solid foundation for researchers to conduct their own investigations. The detailed methodologies and the visual representation of the TGA workflow are designed to aid in the systematic characterization of the thermal properties of this and other novel polymers, which is a crucial step in their evaluation for various applications, including in the pharmaceutical and biomedical fields.

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(hydroxymethyl)acrylate

This document provides a detailed protocol for the synthesis of Ethyl 2-(hydroxymethyl)acrylate, a valuable monomer and intermediate in organic synthesis. The primary method detailed is a robust procedure adapted from Organic Syntheses[1]. An alternative approach, the Baylis-Hillman reaction, is also briefly discussed.

Introduction

Ethyl 2-(hydroxymethyl)acrylate is a bifunctional molecule containing both a reactive double bond and a primary alcohol. This structure makes it a useful building block for the synthesis of various polymers and more complex organic molecules, including pharmaceutical intermediates[2][3]. The protocol described herein is a reliable method for the laboratory-scale preparation of this compound[1].

Reaction Scheme

The synthesis involves the reaction of triethyl phosphonoacetate with an aqueous solution of formaldehyde (B43269), catalyzed by potassium carbonate[1].

Overall Reaction:

(EtO)₂P(O)CH₂CO₂Et + CH₂O (aq) --(K₂CO₃)--> CH₂=C(CH₂OH)CO₂Et

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses[1].

Materials and Equipment:

-

1000-mL four-necked, round-bottomed flask

-

Mechanical stirrer

-

250-mL equalizing funnel

-

Condenser

-